XY028-140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

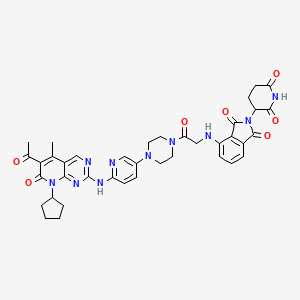

4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFNIKIERKCKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XY028-140

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also referred to as MS140, is a hetero-bifunctional small molecule engineered as a potent and selective dual-function agent against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It operates as both a kinase inhibitor and a Proteolysis Targeting Chimera (PROTAC). Its mechanism of action involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation by the proteasome. This dual action of direct enzymatic inhibition and targeted protein degradation results in profound suppression of the Retinoblastoma (Rb)-E2F signaling pathway, a critical axis for cell cycle progression. This document provides a detailed overview of the mechanism, quantitative data from key experiments, and the associated protocols.

Core Mechanism of Action

This compound is a PROTAC designed with two key functional ends connected by a linker: one moiety binds to the target proteins, CDK4 and CDK6, while the other binds to Cereblon, the substrate receptor of the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex.[1][2]

The primary mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and Cereblon (CRBN), forming a ternary CDK4/6-XY028-140-CRBN complex.[3] This proximity is the foundational step for targeted degradation.

-

Ubiquitination: The formation of this complex brings the E3 ligase machinery (specifically the CRL4CRBN complex, which includes Cullin 4A, DDB1, and ROC1/RBX1) into close proximity with CDK4/6.[1][2] This allows for the poly-ubiquitination of CDK4 and CDK6, tagging them for destruction.

-

Proteasomal Degradation: The poly-ubiquitinated CDK4 and CDK6 proteins are then recognized and degraded by the 26S proteasome.[3]

-

Pathway Inhibition: The degradation of CDK4/6 proteins, coupled with the molecule's intrinsic kinase inhibition, prevents the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This keeps Rb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for the G1-to-S phase cell cycle transition.[3][4]

This dual-action approach—inhibiting activity and destroying the protein itself—offers a more potent and durable suppression of the target pathway compared to traditional kinase inhibitors alone.

Signaling and Logical Pathways

The following diagrams illustrate the molecular mechanism of this compound and the broader cell cycle pathway it modulates.

References

The Dual-Action Degrader XY028-140: A Technical Guide to its Role in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a novel small molecule that has emerged as a potent and selective agent in cancer research. It operates as a dual-function compound, acting as both a kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). By inducing the degradation of CDK4 and CDK6, this compound offers a distinct and potentially more efficacious mechanism to disrupt cell cycle progression in cancerous cells compared to traditional CDK4/6 inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy; however, the development of resistance remains a significant challenge. This compound represents a next-generation therapeutic strategy by not only inhibiting but actively degrading the target proteins. This guide will explore the molecular underpinnings of this compound's function and provide practical information for researchers investigating its potential in cancer therapy.

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity facilitates the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[2] This degradation-based approach leads to a profound and sustained suppression of the CDK4/6-retinoblastoma (Rb)-E2F signaling pathway, which is critical for the G1-S phase transition in the cell cycle.[1][2]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 0.38 |

| CDK6/cyclin D1 | 0.28 |

Data sourced from Axon Medchem and Probechem Biochemicals product information.[3][4]

Table 2: In Vitro Degradation and Cell Proliferation in Cancer Cell Lines

| Cell Line | Cancer Type | Experiment | Concentration (µM) | Time | Effect |

| T47D | Breast Cancer | CDK4/6 Expression & Activity | 0.3, 1 | 24 hours | Inhibition of CDK4/6 expression and activity |

| A375 | Melanoma | CDK4/6 Expression & Activity | 0.3, 1 | 24 hours | Inhibition of CDK4/6 expression and activity |

| T47D | Breast Cancer | Cell Proliferation | 0.03, 0.1, 0.3, 1, 3 | 11 days | Inhibition of cancer cell proliferation |

| Colo205 | Colon Cancer | CDK4/6 Degradation | Increasing concentrations | 5 hours | Dose-dependent degradation of CDK4 and CDK6 |

| JeKo-1 | Mantle Cell Lymphoma | Cell Growth (vs. Palbociclib) | Not specified | 21 days | Greater suppression of cell growth compared to Palbociclib |

Data compiled from information provided by MedchemExpress and findings from Wu et al., Nat Cancer 2, 429–443 (2021).[5][6]

Experimental Protocols

Cell Culture

-

Cell Lines: T47D (breast cancer), A375 (melanoma), and Colo205 (colon cancer) cell lines can be obtained from ATCC.

-

Culture Medium: T47D and A375 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Colo205 cells are cultured in DMEM with the same supplements.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CDK4/6 Degradation

-

Cell Lysis: After treatment with this compound for the indicated times and concentrations, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay (Crystal Violet)

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, cells are treated with various concentrations of this compound.

-

Incubation: Plates are incubated for the desired duration (e.g., 11 days for T47D cells).

-

Staining: The medium is removed, and cells are fixed with methanol and stained with 0.5% crystal violet solution.

-

Quantification: After washing and drying, the stained cells are solubilized with a solubilizing agent (e.g., 10% acetic acid), and the absorbance is measured at 590 nm.

In Vivo Xenograft Study

-

Animal Model: Female athymic nude mice (5-7 weeks old) are typically used.[5]

-

Tumor Cell Implantation: JeKo-1 cells are subcutaneously injected into the flank of the mice.[5]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound can be formulated for intraperitoneal or oral administration. A sample in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 0.56 mg/mL.[6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, tumors are excised and can be used for further analysis, such as western blotting or immunohistochemistry.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-mediated CDK4/6 degradation.

Experimental Workflow for In Vitro Degradation Analysis

Caption: Workflow for analyzing protein degradation via Western Blot.

Logical Relationship of this compound's Dual Function

Caption: Logical flow of this compound's dual-action mechanism.

Conclusion

This compound is a promising research tool and potential therapeutic agent that leverages the power of targeted protein degradation to combat cancer. Its dual mechanism of action—kinase inhibition and protein degradation—offers a robust approach to overcoming the limitations of existing CDK4/6 inhibitors. The data and protocols presented in this guide are intended to facilitate further research into the capabilities of this compound and accelerate its potential translation into clinical applications. As our understanding of PROTAC technology deepens, molecules like this compound will undoubtedly play a crucial role in shaping the future of cancer therapy.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]

investigating the dual function of XY028-140 as an inhibitor and degrader

An In-depth Technical Guide on the Dual Inhibition and Degradation of CDK4/6 by XY028-140

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (also known as MS140), a potent and selective heterobifunctional molecule designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound uniquely combines two distinct mechanisms of action: competitive inhibition of kinase activity and targeted protein degradation, offering a promising strategy in cancer therapy.

Introduction to this compound

This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a dual inhibitor and degrader of CDK4 and CDK6.[1][2][3][4] These two kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] By simultaneously inhibiting their function and inducing their degradation, this compound presents a powerful approach to disrupt cancer cell proliferation.[3][4]

Structurally, this compound consists of three key components:

-

A ligand that binds to the active site of CDK4 and CDK6.

-

A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]

-

A linker that connects the two ligands.

This design allows this compound to act as a molecular bridge, bringing CDK4/6 into close proximity with the E3 ligase machinery, leading to the ubiquitination and subsequent degradation of the kinases by the proteasome.[1]

Mechanism of Action

The dual functionality of this compound is central to its therapeutic potential.

-

Inhibition: The CDK4/6-binding moiety of this compound competitively inhibits the kinase activity of these enzymes. This action blocks the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the G1-S phase transition of the cell cycle.[1]

-

Degradation: By recruiting the CRBN E3 ligase, this compound flags CDK4 and CDK6 for destruction by the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] This leads to a reduction in the total cellular levels of these proteins.

This dual mechanism is particularly advantageous as it can potentially overcome resistance mechanisms that may arise with traditional inhibitors that only block kinase activity.

Quantitative Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) for kinase inhibition.

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 0.38[2][3] |

| CDK6/cyclin D1 | 0.28[2][3] |

Note: Specific DC50 (half-maximal degradation concentration) values for this compound were not publicly available in the searched literature. This data is crucial for a complete quantitative understanding of its degradation activity.

Signaling Pathway

This compound intervenes in the CDK4/6-Rb-E2F signaling pathway, a critical regulator of cell cycle progression.

Caption: CDK4/6-Rb-E2F signaling pathway and this compound's dual action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dual function of this compound.

Cell Lines and Culture

-

Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines have been utilized to evaluate the activity of this compound.[5]

-

Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for Protein Degradation

This protocol is to assess the reduction in CDK4 and CDK6 protein levels following treatment with this compound.

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.3 µM and 1 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to demonstrate the formation of the CDK4/6-XY028-140-CRBN ternary complex.

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against CDK6 or CRBN overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using antibodies against CDK6 and CRBN.

Cell Viability Assay

This protocol is to assess the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed T47D or A375 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) for a prolonged period (e.g., 11 days).[5]

-

Viability Assessment (MTS Assay):

-

Add MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell growth inhibition.

Experimental and Logical Workflows

The investigation of this compound's dual function follows a logical progression from initial characterization to mechanistic studies.

Caption: A typical experimental workflow for characterizing this compound.

Caption: The logical cascade of events following cell treatment with this compound.

Conclusion

This compound represents a significant advancement in the field of targeted cancer therapy. Its dual mechanism of inhibiting and degrading CDK4/6 offers a robust strategy to counteract the pro-proliferative signaling driven by these kinases. The data presented in this guide underscore its potency and provide a foundation for further preclinical and clinical investigation. The detailed experimental protocols serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and similar next-generation targeted agents.

References

A Technical Guide to the Cellular Targets and Pathways of XY028-140

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XY028-140 is a potent and selective small molecule identified as a dual-function PROTAC (Proteolysis Targeting Chimera) that both inhibits and degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.[1] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby tagging them for proteasomal degradation.[1][4][5] This dual mechanism of action—direct kinase inhibition and targeted protein degradation—offers a robust and potentially more durable therapeutic strategy compared to kinase inhibition alone. This guide provides an in-depth overview of the cellular targets of this compound, quantitative data on its activity, and detailed protocols for its characterization.

Core Cellular Target: The CDK4/6-Cyclin D-Rb Axis

The primary cellular targets of this compound are CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting and degrading CDK4/6, this compound prevents Rb phosphorylation, maintains E2F in its inactive state, and imposes a G1 cell cycle arrest, thereby suppressing tumor cell proliferation.[1]

References

In-Depth Technical Guide: Basic Research Applications of XY028-140 in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation, offering a novel therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the basic research applications of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound functions as a CDK4/6 degrader by hijacking the ubiquitin-proteasome system.[1][2] It consists of a ligand that binds to CDK4/6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of CDK4 and CDK6, marking them for degradation by the proteasome.[1] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, which is critical for cell cycle progression from the G1 to the S phase.[1][2] By degrading these key cell cycle regulators, this compound effectively halts the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

| Target Enzyme | IC50 (nM) | Reference |

| CDK4/cyclin D1 | 0.38 | [3][4] |

| CDK6/cyclin D1 | 0.28 | [3][4] |

| Table 1: In Vitro Enzymatic Inhibition of this compound |

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| A375 | Melanoma | 0.3 or 1 µM for 24h | Inhibition of CDK4/6 expression and activity | [5][6] |

| T47D | Breast Cancer | 0.3 or 1 µM for 24h | Inhibition of CDK4/6 expression and activity | [5][6] |

| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [5][6] |

| Table 2: In Vitro Cellular Activity of this compound |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound-induced degradation of CDK4/6.

Rb-E2F Signaling Pathway Inhibition

Caption: Inhibition of the Rb-E2F signaling pathway by this compound.

Experimental Workflow for In Vitro Degradation Assay

Caption: Workflow for assessing this compound-mediated protein degradation.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes

-

Recombinant Rb protein (substrate)

-

This compound

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay (Promega) or similar

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase, substrate (Rb), and this compound or DMSO (vehicle control) in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.[1]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cells.

Materials:

-

T47D breast cancer cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Microplate reader

Protocol:

-

Seed T47D cells in a 96-well plate at a density of 2,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.1, 0.3, 1, or 3 µM) or DMSO (vehicle control).

-

Incubate the cells for 11 days.

-

On day 11, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.[5][6]

Western Blotting for Protein Degradation

Objective: To assess the degradation of CDK4 and CDK6 in cancer cells treated with this compound.

Materials:

-

A375 or T47D cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-CDK4, anti-CDK6, anti-pRb (Ser807/811), anti-Rb, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 0.3 or 1 µM) or DMSO for 24 hours.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control (actin).[1][7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD-scid gamma mice)

-

Cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)[8]

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6][9]

-

Calipers for tumor measurement

-

Dosing syringes and needles

Protocol:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal or oral). Dosing regimen to be determined based on tolerability and efficacy studies.

-

Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.[8][10]

Conclusion

This compound is a promising preclinical candidate for cancer therapy due to its potent and selective degradation of CDK4 and CDK6. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in various oncology settings. Further investigation into its in vivo efficacy, safety profile, and mechanisms of resistance will be crucial for its clinical development.

References

- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. biorxiv.org [biorxiv.org]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of PROTAC degrader probe of CDK4/6 based on DCAF16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Initial Assessment of XY028-140 Toxicity in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140 is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. This document provides an initial technical assessment of the in vitro toxicity of this compound in two cancer cell lines: A375 melanoma and T47D breast cancer. The primary mechanism of action for this compound involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, ultimately resulting in cell cycle arrest and inhibition of cancer cell proliferation. This guide summarizes the available quantitative data on its anti-proliferative effects, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical drivers of cell cycle progression, particularly in the transition from the G1 to the S phase.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is a potent and selective PROTAC that functions as a degrader of both CDK4 and CDK6.[1][2][3] Unlike traditional kinase inhibitors that only block the enzymatic activity, PROTACs mediate the destruction of the target protein, which can offer a more sustained and profound therapeutic effect. This compound achieves this by forming a ternary complex between the target protein (CDK4/6) and an E3 ubiquitin ligase, specifically Cereblon (CRBN), leading to the ubiquitination and proteasomal degradation of the kinases.[1] This targeted degradation inhibits the phosphorylation of the Retinoblastoma protein (pRB), thereby preventing the release of the E2F transcription factor and blocking cell cycle progression.[1] This initial assessment focuses on the toxicological profile of this compound in A375 melanoma and T47D breast cancer cell lines.

Data Presentation

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

| CDK4/cyclin D1 | 0.38 |

| CDK6/cyclin D1 | 0.28 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Conditions | Observed Effect |

| A375 | Melanoma | 0.3 µM and 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity |

| T47D | Breast Cancer | 0.3 µM and 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity |

| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation |

Note: Specific quantitative data on cytotoxicity (e.g., IC50 for cell viability) and apoptosis induction for this compound in these cell lines are not yet publicly available. The provided data indicates the inhibition of the target and a general anti-proliferative effect.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the toxicity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

-

A375 or T47D cells

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 or T47D cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for cytotoxicity.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

A375 or T47D cells

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Viability Assessment

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship of PROTAC Action

Caption: Logical flow of this compound's PROTAC-mediated degradation of CDK4/6.

Conclusion

This initial assessment indicates that this compound is a potent and selective degrader of CDK4 and CDK6, leading to the inhibition of cell proliferation in A375 melanoma and T47D breast cancer cell lines. The primary mechanism of its toxicity towards cancer cells is attributed to the targeted degradation of these key cell cycle regulators. Further studies are required to quantify the cytotoxic and apoptotic effects of this compound through detailed dose-response analyses and to explore its efficacy and safety in more complex in vitro and in vivo models. The experimental protocols and diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for XY028-140 in Melanoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in melanoma cell culture experiments.

Introduction

Melanoma, the most aggressive form of skin cancer, is characterized by a high frequency of mutations that lead to the constitutive activation of oncogenic signaling pathways, driving uncontrolled cell proliferation.[1] The RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling cascades are two of the most commonly dysregulated pathways in melanoma.[2][3][4] Downstream of these pathways, the CDK4/6-Cyclin D-Retinoblastoma (Rb) axis plays a critical role in regulating the G1-S phase transition of the cell cycle.[5]

This compound is a novel bifunctional molecule that functions as a PROTAC. It selectively binds to CDK4 and CDK6 kinases and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[5][6][7] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful strategy to disrupt the cell cycle machinery in cancer cells.[8] Studies have demonstrated that this compound effectively inhibits both the expression and activity of CDK4/6 in A375 melanoma cells.[6]

These protocols detail the application of this compound for assessing its anti-proliferative and pro-apoptotic effects on melanoma cell lines and for investigating its impact on key cellular signaling pathways.

Data Presentation

Table 1: this compound Compound Information

| Characteristic | Value | Reference |

| Molecular Formula | C39H40N10O7 | [7][8] |

| Molecular Weight | 760.8 g/mol | [7][8] |

| Target(s) | CDK4, CDK6 | [5][6] |

| Mechanism of Action | PROTAC-mediated degradation | [5] |

| E3 Ligase Ligand | Cereblon (CRBN) | [5] |

| Solubility | Soluble in DMSO | [7] |

Table 2: Recommended Working Concentrations and Incubation Times for A375 Melanoma Cells

| Experiment | Recommended Concentration Range (µM) | Incubation Time | Reference |

| Inhibition of CDK4/6 Expression/Activity | 0.3 - 1 | 24 hours | [6][9] |

| Cell Proliferation/Viability Assay | 0.03 - 3 | Up to 11 days | [6][9] |

| Western Blot Analysis | 0.1 - 1 | 24 - 72 hours | N/A |

| Cell Cycle Analysis | 0.1 - 1 | 24 - 48 hours | N/A |

| Apoptosis Assay | 0.3 - 3 | 48 - 72 hours | N/A |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

-

Storage: Store the lyophilized powder at -20°C in a desiccated environment for up to 36 months.[8] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[8][9]

Protocol 2: Cell Culture and Treatment

-

Cell Line: A375 is a commonly used human melanoma cell line with a BRAF V600E mutation.

-

Culture Conditions: Culture A375 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting and flow cytometry) and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO at a final concentration not exceeding 0.1%).

Protocol 3: Cell Viability Assay (MTT Assay)

-

Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells/well.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 4: Western Blot Analysis

-

Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CDK4, CDK6, p-Rb, total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 5: Cell Cycle Analysis

-

Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Mechanism of this compound in inducing CDK4/6 degradation.

Caption: Experimental workflow for evaluating this compound in melanoma cells.

References

- 1. blog.cellsignal.com [blog.cellsignal.com]

- 2. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Genetic and Genomic Pathways of Melanoma Development, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. adooq.com [adooq.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for XY028-140 Treatment in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to CDK4/6, leading to their ubiquitination and subsequent degradation by the proteasome.[1] This dual mechanism of action, combining kinase inhibition with protein degradation, offers a powerful tool for investigating the roles of CDK4/6 in cell cycle regulation and cancer biology. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on CDK4/6 degradation, downstream signaling, and cell viability.

Mechanism of Action

This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of its target proteins, CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to an E3 ubiquitin ligase, Cereblon (CRBN).[2][3][4][5][6] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of CDK4/6 and their subsequent recognition and degradation by the 26S proteasome. The degradation of CDK4/6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S checkpoint.[5][7][8]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com.cn]

- 2. IP-Kinase Assay [bio-protocol.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]

- 7. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. scbt.com [scbt.com]

Determining the Optimal Concentration of XY028-140 for Cell-Based Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a dual-function molecule, it not only inhibits the kinase activity of CDK4/6 but also mediates their ubiquitination and subsequent proteasomal degradation.[2][4] This is achieved by linking the CDK4/6 proteins to the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][5] The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] Given its mechanism of action, determining the optimal concentration of this compound is crucial for achieving maximal target degradation and desired phenotypic effects in cell-based assays while minimizing off-target toxicity. This document provides a detailed protocol for establishing the optimal working concentration of this compound.

Mechanism of Action: PROTAC-mediated Degradation

This compound is a heterobifunctional molecule consisting of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase, Cereblon.[4][7] This ternary complex formation facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein, marking it for degradation by the 26S proteasome. The resulting degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1 phase.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. adooq.com [adooq.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (MS140) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for XY028-140 Administration in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of XY028-140, a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). This compound functions by linking CDK4/6 to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] This dual-function molecule also acts as a kinase inhibitor, effectively disrupting the CDK4/6-mediated cell cycle regulation.[4]

Mechanism of Action

This compound is a bifunctional molecule designed to recruit CDK4 and CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This proximity induces the polyubiquitination of CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (RB)-E2F signaling pathway, a critical regulator of cell cycle progression from G1 to S phase.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Target | Value | Cell Lines | Reference |

| IC50 | CDK4/cyclin D1 | 0.38 nM | N/A | [5][6] |

| IC50 | CDK6/cyclin D1 | 0.28 nM | N/A | [5][6] |

| Effective Concentration | CDK4/6 Degradation | 0.3 - 1 µM | A375 melanoma, T47D breast cancer | [1][7] |

| Treatment Duration for Degradation | CDK4/6 | 24 hours | A375 melanoma, T47D breast cancer | [1][7] |

| Effective Concentration | Inhibition of Proliferation | 0.03 - 3 µM | T47D breast cancer | [1][7] |

| Treatment Duration for Proliferation Inhibition | N/A | 11 days | T47D breast cancer | [1][7] |

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound (MS140) Datasheet DC Chemicals [dcchemicals.com]

- 4. adooq.com [adooq.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

- 7. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]

Application of XY028-140 in Studying Drug-Resistant Cancer Models

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5] As a heterobifunctional molecule, this compound links the CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1][6] This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of cell cycle progression.[1][6] The development of resistance to conventional CDK4/6 inhibitors is a significant clinical challenge, often associated with CDK6 overexpression or altered CDK6 complexes.[7] this compound presents a promising strategy to overcome this resistance by eliminating the target proteins rather than merely inhibiting their kinase activity.

These application notes provide detailed protocols for utilizing this compound to study its efficacy and mechanism of action in both drug-sensitive and drug-resistant cancer models.

Mechanism of Action of this compound

This compound operates through the PROTAC mechanism to induce the degradation of its target proteins, CDK4 and CDK6. The molecule simultaneously binds to a CDK4/6 protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. The degradation of CDK4/6 leads to the dephosphorylation of the Rb tumor suppressor protein, which in turn sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition.

Caption: Mechanism of this compound-induced CDK4/6 degradation and cell cycle arrest.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) |

| CDK4/cyclin D1 | 0.38[4][8] |

| CDK6/cyclin D1 | 0.28[4][8] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Status | IC₅₀ (nM) |

| T47D | Breast Cancer | Sensitive | Data not available |

| A375 | Melanoma | Sensitive | Data not available |

| JeKo-1 | Mantle Cell Lymphoma | Sensitive | More sensitive to this compound than Palbociclib[9] |

| Colo205 | Colorectal Cancer | Sensitive | More sensitive to this compound than Palbociclib[9] |

| CDK4/6i-R Cells | Various | Resistant | Less effective than Palbociclib in some models[9] |

Experimental Protocols

Protocol 1: Assessment of CDK4/6 Degradation by Western Blot

This protocol details the procedure to evaluate the degradation of CDK4 and CDK6 in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., T47D, A375, and relevant resistant models)

-

Cell culture medium and supplements

-

This compound (and a negative control, MS140-ve, if available)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Caption: Western Blot experimental workflow.

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72-96 hours.[6] Include a vehicle control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the data using a non-linear regression curve fit.[6]

Protocol 3: In Vivo Xenograft Studies in Murine Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a drug-resistant cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Drug-resistant cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare the this compound formulation.[10] Administer this compound (e.g., 25 mg/kg, twice daily) and the vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage).[6] The treatment schedule can vary (e.g., daily for 3-4 weeks).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor burden or pre-defined endpoint), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western Blot for target degradation, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.

Caption: In vivo xenograft study workflow.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the this compound-dependent interaction between CDK4/6 and CRBN.

Materials:

-

Cancer cells

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibodies for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)

-

Protein A/G magnetic beads

-

Primary antibodies for Western Blot (anti-CDK6, anti-CRBN)

-

IgG control antibody

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

-

Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CRBN) or an IgG control overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with Co-IP lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in Laemmli buffer.

-

Perform Western Blot analysis on the eluted samples, probing for the co-immunoprecipitated protein (e.g., CDK6).

-

-

Data Analysis: An enhanced band for CDK6 in the CRBN immunoprecipitate from this compound-treated cells compared to the vehicle control would indicate the formation of the ternary complex.

Conclusion

This compound is a valuable tool for investigating the biology of CDK4/6 and for exploring novel therapeutic strategies to overcome resistance to CDK4/6 inhibitors. The protocols provided herein offer a framework for researchers to study the application of this compound in drug-resistant cancer models. Careful optimization of experimental conditions for specific cell lines and models is recommended to ensure robust and reproducible results.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. adooq.com [adooq.com]

- 4. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ulab360.com [ulab360.com]

Application Notes and Protocols for XY028-140: A Tool for Studying the Ubiquitin-Proteasome System

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] This bifunctional molecule hijacks the ubiquitin-proteasome system (UPS) to achieve its effect, making it a valuable tool for studying the intricacies of this essential cellular machinery. This compound functions by simultaneously binding to the target proteins (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN).[1][2][4] This induced proximity facilitates the ubiquitination of CDK4/6, marking them for degradation by the 26S proteasome.[1][2] These application notes provide detailed protocols for utilizing this compound to investigate the UPS and its role in targeted protein degradation.

Mechanism of Action of this compound

This compound is comprised of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). The formation of this ternary complex (this compound, CDK4/6, and CRBN) is the critical first step in the degradation process. Once the complex is formed, CRBN, as part of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin molecules to the CDK4/6 protein. Poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome.

Figure 1. Mechanism of this compound-mediated degradation of CDK4/6.

Quantitative Data

| Parameter | Target | Value | Reference |

| IC50 | CDK4/cyclin D1 | 0.38 nM | [5][6] |

| IC50 | CDK6/cyclin D1 | 0.28 nM | [5][6] |

Note: The dose-dependent degradation of CDK4 and CDK6 by this compound has been demonstrated in various cancer cell lines through Western Blot analysis. Researchers should perform dose-response experiments in their specific cell line of interest to determine the optimal concentration for degradation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on the ubiquitin-proteasome system.

Experimental Workflow for Characterizing this compound

Figure 2. Experimental workflow for PROTAC characterization.

Protocol 1: Western Blot Analysis of CDK4/6 Degradation

This protocol is to determine the dose- and time-dependent degradation of CDK4 and CDK6 in cells treated with this compound.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest (e.g., T47D breast cancer cells, A375 melanoma cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-CDK4, anti-CDK6, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment:

-

Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours).[7]

-

Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities to determine the extent of protein degradation.

-

Protocol 2: Cell Viability Assay

This protocol is to assess the effect of this compound-induced CDK4/6 degradation on cell proliferation and viability.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

-

Treatment: Add increasing concentrations of this compound (e.g., a 10-point dilution series from 1 pM to 10 µM) to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration.

-

Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is to confirm the formation of the CDK4/6-XY028-140-CRBN ternary complex.

Materials:

-

This compound (dissolved in DMSO)

-

Cell line of interest

-

Non-denaturing lysis buffer (e.g., 1% NP-40 buffer) with protease inhibitors

-

Primary antibody for immunoprecipitation (e.g., anti-CDK6 or anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western Blotting: anti-CDK4, anti-CDK6, anti-CRBN

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound (at a concentration known to induce degradation, e.g., 100 nM) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before complete degradation.

-

Lyse the cells using a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK6) overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing:

-

Collect the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western Blotting using antibodies against CDK4, CDK6, and CRBN to detect the co-precipitated proteins. The presence of both CDK6 (or CDK4) and CRBN in the immunoprecipitate of one another (in the presence of this compound) confirms the formation of the ternary complex.

Conclusion

This compound is a powerful chemical probe for studying the ubiquitin-proteasome system. By inducing the targeted degradation of CDK4 and CDK6, it allows for the investigation of the cellular processes regulated by these kinases and provides a model system for understanding the mechanism of PROTAC-mediated protein degradation. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of the UPS and targeted cancer therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. This compound (MS140)|CAS 2229974-83-6|DC Chemicals [dcchemicals.com]

- 3. adooq.com [adooq.com]

- 4. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing XY028-140 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4][5][6][7] As a bifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[2][3] This targeted protein degradation effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle.[2][3] Consequently, this compound has emerged as a promising therapeutic agent for cancers reliant on the CDK4/6-Rb axis for proliferation.

These application notes provide a comprehensive experimental framework for assessing the in vitro and in vivo efficacy of this compound. The protocols detailed herein are designed to enable researchers to rigorously evaluate its mechanism of action and anti-cancer activity in relevant preclinical models.

Mechanism of Action of this compound

This compound leverages the cell's own ubiquitin-proteasome system to eliminate CDK4 and CDK6. The molecule consists of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking it for degradation by the proteasome. The resulting decrease in CDK4/6 levels prevents the phosphorylation of Rb, which in turn remains bound to the E2F transcription factor, inhibiting the expression of genes required for DNA replication and cell cycle progression.

In Vitro Efficacy Assessment

A panel of in vitro assays is essential to characterize the biological activity of this compound. The following protocols are optimized for use with cancer cell lines known to be sensitive to CDK4/6 inhibition, such as T47D (breast cancer) and A375 (melanoma).[1]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-